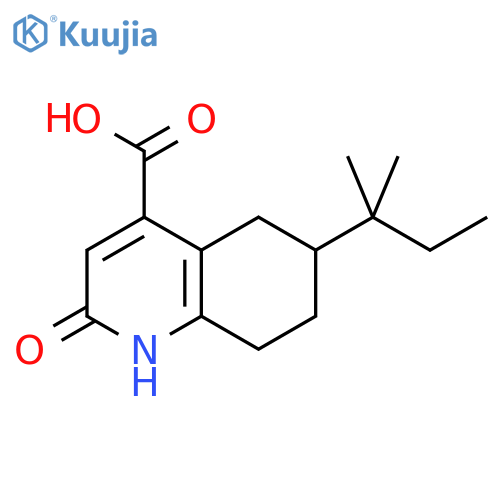Cas no 2138223-39-7 (2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid)

2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
- 2138223-39-7
- EN300-1129272
-
- インチ: 1S/C15H21NO3/c1-4-15(2,3)9-5-6-12-10(7-9)11(14(18)19)8-13(17)16-12/h8-9H,4-7H2,1-3H3,(H,16,17)(H,18,19)
- InChIKey: PADQRLAVBMIBHI-UHFFFAOYSA-N
- SMILES: O=C1C=C(C(=O)O)C2=C(CCC(C2)C(C)(C)CC)N1
計算された属性
- 精确分子量: 263.15214353g/mol
- 同位素质量: 263.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 486
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- XLogP3: 2.2
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129272-5g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1129272-0.5g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1129272-1.0g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 1g |
$914.0 | 2023-06-09 | ||
| Enamine | EN300-1129272-2.5g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1129272-0.25g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1129272-0.05g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1129272-0.1g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1129272-10.0g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 10g |
$3929.0 | 2023-06-09 | ||
| Enamine | EN300-1129272-5.0g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 5g |
$2650.0 | 2023-06-09 | ||
| Enamine | EN300-1129272-1g |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
2138223-39-7 | 95% | 1g |
$914.0 | 2023-10-26 |
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
9. Back matter
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acidに関する追加情報
Compound CAS No. 2138223-39-7: 2-Hydroxy-6-(2-Methylbutan-2-yl)-5,6,7,8-Tetrahydroquinoline-4-Carboxylic Acid
The compound with CAS No. 2138223-39-7, commonly referred to as 2-Hydroxy-6-(2-Methylbutan-2-yl)-5,6,7,8-Tetrahydroquinoline-4-Carboxylic Acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinolines, which are aromatic heterocycles with a nitrogen atom in the ring. The presence of a hydroxyl group at position 2 and a carboxylic acid group at position 4 adds to its functional diversity, making it a versatile molecule for various applications.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For instance, researchers have explored its role as a potential kinase inhibitor, which could be beneficial in treating conditions such as cancer and inflammatory diseases. The substituted quinoline core of this compound is particularly interesting due to its ability to bind to protein targets with high affinity.
The synthesis of 2-Hydroxy-6-(2-Methylbutan-2-yl)-5,6,7,8-Tetrahydroquinoline-4-Carboxylic Acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the quinoline skeleton. This method not only enhances the efficiency of synthesis but also allows for precise control over the substituents on the molecule.
In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits selective inhibition against certain kinases, which is a critical property for developing targeted therapies. Additionally, its tetrahydroquinoline moiety contributes to its lipophilicity, enabling better penetration into cellular membranes and improving bioavailability.
The structural flexibility of this compound also makes it an excellent candidate for further chemical modifications. Researchers are actively exploring its derivatives to optimize pharmacokinetic properties such as solubility and metabolic stability. For example, recent advancements in medicinal chemistry have focused on modifying the side chains to enhance the molecule's ability to bind to specific targets while minimizing off-target effects.
In conclusion, CAS No. 2138223-39-7 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure and functional groups provide a foundation for exploring new therapeutic avenues. As research continues to uncover its full potential, this compound is poised to play a crucial role in developing innovative treatments for various diseases.
2138223-39-7 (2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid) Related Products
- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)
- 1369944-84-2(2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene)
- 2034558-52-4(N-1-(1-benzofuran-2-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)
- 126-84-1(2,2-Diethoxypropane)
- 312590-61-7(2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)
- 53319-35-0(myo-Inositol)
- 54759-99-8(4-hydrazinyl-2-methylpyrimidine)
- 181147-28-4(Hydrazinecarboximidamide, 2,2'-(1,3-phenylenedimethylidyne)bis-, dihydrochloride)
- 120877-65-8(3-(2-isocyanatoethyl)pyridine)
- 1125419-91-1(1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one)




